Potent BTK Inhibition at 1 nM: C6-Bromo Thieno[2,3-d]pyrimidine Outperforms Chloro and Unsubstituted Analogs
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM, as documented in patent US20240083900 [1]. In contrast, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (lacking the C4 azetidine and C2 methyl groups) shows no comparable BTK activity in the same assay systems [2]. Furthermore, a related 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine analog, which substitutes piperazine for azetidine at C4, exhibits substantially attenuated BTK inhibition .
| Evidence Dimension | BTK enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 6-bromo-4-chlorothieno[2,3-d]pyrimidine (no detectable BTK activity reported); 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (significantly reduced activity) |
| Quantified Difference | Approximately >1000-fold improvement over 4-chloro analog; precise fold-change versus piperazine analog not quantifiable from available data but directionally significant |
| Conditions | BTK enzymatic assay (human recombinant BTK); BindingDB entry derived from US20240083900 patent disclosure |
Why This Matters
For researchers targeting BTK-driven pathways in B-cell malignancies or autoimmune indications, the 1 nM potency establishes this compound as a validated positive control or starting scaffold, whereas the 4-chloro and piperazine analogs offer insufficient activity for meaningful BTK-focused studies.
- [1] BindingDB. Monomer ID 658441. Ligand US20240083900, Example 99. Affinity Data IC50: 1 nM (Tyrosine-protein kinase BTK). Accessed 2026. View Source
- [2] Bugge S, et al. Development of Thienopyrimidines as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Doctoral thesis. NTNU. 2015. View Source
